N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin core linked via an acetamide bridge to a pyrazolo-pyridazine scaffold substituted with a 4-fluorophenyl group and an isopropyl moiety. The benzodioxin moiety is known to enhance metabolic stability and solubility in related compounds, while the pyrazolo[3,4-d]pyridazine system is often associated with kinase inhibition due to its structural mimicry of purine nucleotides . The 4-fluorophenyl group may contribute to target binding via halogen interactions, and the isopropyl substituent likely increases lipophilicity, influencing membrane permeability. Structural determination of such compounds typically employs X-ray crystallography tools like SHELX, which remains a gold standard for small-molecule refinement .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-14(2)22-18-12-26-30(17-6-3-15(25)4-7-17)23(18)24(29-28-22)34-13-21(31)27-16-5-8-19-20(11-16)33-10-9-32-19/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMXRKAQDPQFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazolopyridazinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the coupling of these intermediates under controlled temperature and pressure conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide typically involves multi-step chemical reactions. Initial steps often include the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various electrophiles to introduce functional groups that enhance biological activity.
Example Synthesis Pathway
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
- Reagents : 4-fluorophenyl and propan-2-yl groups are introduced through specific coupling reactions.
- Final Product : The compound is obtained after purification steps such as crystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]-dioxin have shown efficacy against various bacterial strains. Studies reported the antimicrobial activity of related compounds against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, suggesting that the benzodioxin framework can be crucial for developing new antibiotics .
Antioxidant Properties
The antioxidant activities of these compounds have also been evaluated using various assays such as DPPH radical scavenging tests. The results indicate that certain derivatives can effectively neutralize free radicals, which is beneficial for preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been screened for its ability to inhibit key enzymes involved in metabolic disorders. For example, derivatives have been tested against α-glucosidase and acetylcholinesterase, showing potential therapeutic effects for Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Case Study 1: Antimicrobial Screening
A study conducted on a series of benzodioxin derivatives found that specific substitutions on the benzodioxin ring significantly enhanced antimicrobial activity against resistant strains. The compound N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide was particularly noted for its low minimum inhibitory concentration (MIC) against MRSA .
Case Study 2: Antioxidant Activity Evaluation
In a comparative study on antioxidant activities among various synthesized compounds, those containing the benzodioxin moiety exhibited superior scavenging abilities compared to traditional antioxidants like ascorbic acid. This suggests that modifications to the benzodioxin structure can lead to enhanced protective effects against oxidative damage .
Applications in Drug Development
The unique structural features of this compound position it as a promising candidate for further development in pharmacology:
- Antimicrobial Agents : Due to its demonstrated efficacy against resistant bacterial strains.
- Antioxidants : Potential use in formulations aimed at reducing oxidative stress.
- Enzyme Inhibitors : Development of drugs targeting metabolic disorders like diabetes and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): Minor modifications, such as replacing a triazole with a pyrazolo-pyridazine, can drastically alter target engagement. For instance, fluorophenyl groups enhance binding affinity in kinase inhibitors, while pyridinyl moieties may improve solubility but reduce potency .
- Gene Expression Discordance : Even with structural similarity (e.g., shared benzodioxin-acetamide backbone), biological responses vary due to context-dependent factors like cellular microenvironment or off-target effects .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzodioxin moiety linked to a pyrazolo-pyridazine structure through a sulfanyl group. The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and various substituted acetamides. For instance, the initial reaction involves the formation of sulfonamide derivatives which are then further modified to yield the target compound .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders:
- Alpha-glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition can help manage conditions like Type 2 Diabetes Mellitus (T2DM). The synthesized derivatives have shown varying degrees of inhibition against alpha-glucosidase, indicating their potential as therapeutic agents for T2DM management .
- Acetylcholinesterase Inhibition : Linked to neurodegenerative diseases such as Alzheimer's Disease (AD), acetylcholinesterase inhibitors enhance cholinergic transmission. The compound's derivatives have been screened for acetylcholinesterase inhibition, showing promising results that warrant further investigation into their neuroprotective effects .
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Alpha-glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 8.0 |
Antioxidant Activity
The antioxidant properties of related benzodioxin compounds have been explored in various studies. These compounds have been shown to inhibit lipid peroxidation significantly and can protect against oxidative stress in cellular models. For example, certain derivatives demonstrated up to 45 times more potency compared to standard antioxidants like probucol .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Interaction : The compound's structural features allow it to form stable complexes with enzyme active sites, thereby inhibiting their activity.
- Signal Transduction Modulation : The aromatic moieties in the compound may influence various biochemical pathways associated with metabolic regulation and neuroprotection .
Preclinical Studies
In preclinical models, compounds derived from the benzodioxin scaffold have shown significant promise in treating metabolic disorders and neurodegenerative diseases. For instance:
- A study demonstrated that specific derivatives improved glucose tolerance in diabetic mice models when administered at doses of 100 mg/kg .
- Another investigation assessed the neuroprotective effects of these compounds in models of Alzheimer's disease, revealing a reduction in amyloid-beta accumulation and improved cognitive function scores compared to controls .
Q & A
Q. How to address discrepancies between in vitro and in silico bioactivity data?
- Methodological Answer :
- Meta-Analysis : Compare results across multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Membrane Permeability Assessment : Use Caco-2 cell monolayers to evaluate passive diffusion.
- Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites .
Data Management and Validation
- Experimental Data : Store raw spectra, assay results, and computational outputs in FAIR-compliant repositories (e.g., Zenodo, Figshare).
- Contradiction Protocol : Document anomalies in a dedicated lab notebook with cross-referenced evidence (e.g., "Spectral mismatch in ¹H NMR: Batch 3, Sample 12 vs. X-ray data") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
